3-Pentyn-2-ol

Descripción general

Descripción

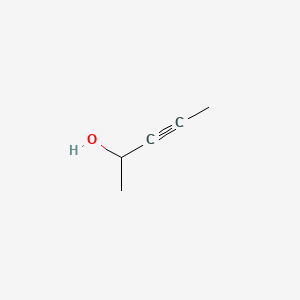

3-Pentyn-2-ol is an organic compound with the molecular formula C5H8O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond (alkyne). This compound is also known by its systematic name, this compound. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Pentyn-2-ol can be synthesized through several methods. One common method involves the reaction of propargyl bromide with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis to yield this compound.

Another method involves the use of Grignard reagents. For example, the reaction of ethynylmagnesium bromide with acetone, followed by acidic workup, can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 3-pentyn-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled conditions to selectively reduce the triple bond to a hydroxyl group, forming this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Pentyn-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-pentyn-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 3-pentanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-pentyn-2-chloride.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 3-Pentyn-2-one

Reduction: 3-Pentanol

Substitution: 3-Pentyn-2-chloride

Aplicaciones Científicas De Investigación

3-Pentyn-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mecanismo De Acción

The mechanism of action of 3-pentyn-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The presence of the triple bond allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

3-Penten-2-ol: Similar in structure but contains a double bond instead of a triple bond.

3-Pentanol: Similar in structure but lacks the triple bond.

3-Pentyn-1-ol: Similar in structure but the hydroxyl group is attached to a different carbon atom.

Uniqueness

3-Pentyn-2-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Actividad Biológica

3-Pentyn-2-ol, a five-carbon alkyne alcohol with the molecular formula CHO, exhibits significant biological activity due to its unique structural properties. This compound features a terminal alkyne (triple bond) at position 3 and a hydroxyl group at position 2, contributing to its reactivity and interaction with various biological systems.

This compound is known for its role in several biochemical reactions, primarily through its interaction with enzymes and proteins. It undergoes stereospecific hydrolysis catalyzed by enzymes like esterases, which play a crucial role in metabolic pathways. The compound can modulate cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction, potentially affecting gene expression and cellular metabolism.

The mechanism of action for this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes depending on the context of its interaction. For example:

- Inhibition : this compound may inhibit certain oxidoreductases by binding to their active sites, preventing substrate access.

- Activation : Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.

These interactions can lead to significant changes in gene expression, influencing transcriptional regulators or chromatin remodeling complexes.

Toxicity and Environmental Impact

Research has indicated that this compound exhibits varying levels of toxicity across different species. A study on acetylenic alcohols found that certain derivatives were significantly more toxic than predicted based on quantitative structure-activity relationship (QSAR) models. Specifically, this compound's toxicity was assessed in aquatic organisms like the fathead minnow (Pimephales promelas), revealing potential environmental risks associated with its use .

Applications in Research and Industry

This compound serves multiple roles in scientific research and industrial applications:

- Organic Synthesis : It is utilized as a building block for synthesizing complex molecules and pharmaceuticals.

- Biological Studies : The compound is studied for its potential antimicrobial and anticancer properties, indicating its relevance in medicinal chemistry.

- Industrial Use : It is employed in the production of specialty chemicals, fragrances, and flavoring agents .

Antimicrobial Activity

A study exploring the antimicrobial properties of various alcohols highlighted that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Research into the anticancer effects of this compound demonstrated that it could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This effect was linked to changes in the phosphorylation states of key proteins involved in cell survival and proliferation.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

pent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFRLXPEVRXBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950026 | |

| Record name | Pent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27301-54-8, 58072-60-9 | |

| Record name | 3-Pentyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pent-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Pentyn-2-ol a valuable compound in organic synthesis?

A1: this compound exhibits chirality, meaning it exists in two non-superimposable mirror image forms (enantiomers) – (R)-3-Pentyn-2-ol and (S)-3-Pentyn-2-ol. This chirality makes it a valuable chiral building block for pharmaceuticals and other bioactive compounds. [, , , ]

Q2: How can (R)-3-Pentyn-2-ol be produced from the racemic mixture?

A2: Several methods have been explored to obtain enantiopure (R)-3-Pentyn-2-ol. One method utilizes the bacterium Nocardia fusca AKU 2123, which can perform stereoinversion of racemic this compound to produce (R)-3-Pentyn-2-ol. [, ] This biocatalytic approach offers a greener alternative to traditional chemical synthesis. Another approach involves stereospecific hydrolysis of racemic this compound esters using microbial enzymes. [, ]

Q3: What enzymes are involved in the stereoinversion of this compound by Nocardia fusca AKU 2123?

A3: Research has identified an NAD+-dependent (S)-specific secondary alcohol dehydrogenase in Nocardia fusca AKU 2123. [] This enzyme plays a key role in the stereoinversion process by selectively oxidizing (S)-3-Pentyn-2-ol, leading to the accumulation of the desired (R)-enantiomer.

Q4: Beyond this compound, what other substrates does this NAD+-dependent alcohol dehydrogenase act upon?

A4: The enzyme exhibits broad substrate specificity, acting on various secondary alcohols, including alkyl alcohols, alkenyl alcohols, acetylenic alcohols, and aromatic alcohols. Importantly, the oxidation reaction consistently exhibits (S)-isomer specificity. [] This characteristic makes it a potentially useful biocatalyst for the production of other chiral alcohols.

Q5: Has the structure of this compound been investigated using computational methods?

A5: Yes, vibrational spectra and conformational analysis have been performed on this compound using ab initio calculations. [] These studies contribute to a deeper understanding of the molecule's properties and behavior, which could inform its use in various applications.

Q6: Can this compound be used as a precursor in synthetic reactions?

A6: Yes, this compound can serve as a starting material for the synthesis of other valuable compounds. For example, it was used in the total synthesis of dl-Ribose and dl-Arabinose. [] Additionally, it can be converted to the corresponding trifluoroacetate and, in the presence of specific reagents, react with conjugated dienes to form bridged seven-membered rings. [] This highlights its versatility in constructing complex molecular architectures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.